cis-3,4-Piperidinediol hydrochloride
Description
Significance within Piperidine (B6355638) Alkaloid Research
Piperidine alkaloids represent a diverse class of natural products known for their wide spectrum of biological activities. nih.gov While many complex alkaloids feature the piperidine ring, the simpler, functionalized piperidines like cis-3,4-piperidinediol serve as crucial chiral building blocks for the synthesis of more complex and novel alkaloid analogs. nih.govcapes.gov.br The defined stereochemistry of the hydroxyl groups provides a strategic starting point for the stereoselective synthesis of natural products and their derivatives. The synthesis of enantiomerically pure aminohydroxylated piperidine alkaloid analogs, for instance, can be efficiently achieved from precursors with related stereochemical arrangements. researchgate.net
The exploration of such dihydroxylated piperidines is part of a broader effort in diversity-oriented synthesis, which aims to create libraries of structurally diverse molecules for biological screening. lookchem.com By starting with a common precursor like D-ribose, researchers can generate various dihydroxylated azacycles, including six-membered piperidine rings. lookchem.com This approach facilitates the discovery of new bioactive compounds.
Role in the Context of Vicinal Diol Structures
The cis-vicinal diol functionality is a key structural feature of cis-3,4-piperidinediol. Vicinal diols are important pharmacophores and synthetic intermediates. In the context of piperidines, these hydroxyl groups can mimic the arrangement of hydroxyls in monosaccharides. This structural similarity is the basis for their investigation as glycosidase inhibitors. nih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, and their inhibition is a therapeutic strategy for conditions like diabetes and viral infections. nih.gov
The synthesis of cis-diols on a piperidine ring can be achieved through various stereoselective methods, including the dihydroxylation of a corresponding unsaturated precursor. The specific orientation of the hydroxyl groups is critical for biological activity, as it dictates the molecule's ability to fit into the active site of target enzymes.
Current Research Landscape and Emerging Trends
Current research on cis-3,4-piperidinediol and its analogs is primarily focused on their synthesis and evaluation as potential therapeutic agents, particularly as glycosidase inhibitors. A notable trend is the development of diversity-oriented synthesis strategies to produce a range of polyhydroxylated piperidines and related azacycles. lookchem.com
One key study has detailed the synthesis of cis-3,4-dihydroxypiperidine hydrochloride from D-ribose. lookchem.com This multi-step synthesis highlights the utility of carbohydrate-based starting materials for accessing chiral, non-racemic piperidine derivatives. The synthesized compound was subsequently evaluated for its biological activity.
Synthesis of cis-3,4-dihydroxypiperidine hydrochloride
A reported synthesis of cis-3,4-dihydroxypiperidine hydrochloride (referred to as compound 6 ) commences from D-ribose. lookchem.com The key steps are outlined below:
| Step | Reaction | Reagents and Conditions |
| 1 | Formation of iodinated methyl furanoside from D-ribose | HCl, MeOH-acetone; then I2, Ph3P, imidazole, toluene |
| 2 | Vasella reductive amination | Zn, BnNH2, NaCNBH4, i-PrOH-H2O |
| 3 | Hydroboration-oxidation | BH3·SMe2, THF; then H2O2, NaOH |
| 4 | Mesylation and cyclization | MsCl, Et3N, CH2Cl2; then K2CO3, DMF |
| 5 | Hydrogenation and deprotection | H2, Pd/C, 6 N methanolic HCl |
This synthetic route provides the target compound with a high degree of stereocontrol.
Biological Activity
The resulting cis-3,4-dihydroxypiperidine hydrochloride was screened against a panel of carbohydrate-processing enzymes. lookchem.com It was found to be a moderate but selective inhibitor of α-glucosidase at a high concentration (3000 μM). lookchem.com This finding, although modest, underscores the potential of this scaffold for the development of more potent and selective glycosidase inhibitors. The study suggests that the absence of further substituents, which leads to higher conformational flexibility, might contribute to the moderate activity, indicating that additional functionalization could enhance potency. lookchem.com
In a broader context, the synthesis of various cis-3,4-disubstituted piperidines is an active area of research, with methods being developed to create analogs with different functionalities at these positions. nih.govfigshare.com These efforts are driven by the need for novel templates in medicinal chemistry, for example, in the development of CCR2 antagonists. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
443648-89-3 |
|---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
piperidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H |
InChI Key |
DGTFLCBNCAMFON-UHFFFAOYSA-N |
SMILES |
C1CNCC(C1O)O.Cl |
Canonical SMILES |
C1CNCC(C1O)O.Cl |
Synonyms |
(3R,4S)-rel-3,4-Piperidinediol Hydrochloride (1:1); syn-3,4-Dihydroxypiperidine Hydrochloride; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cis 3,4 Piperidinediol Hydrochloride and Its Analogs
Stereoselective and Stereodivergent Synthesis Strategies
Enantioselective and Diastereoselective Control in Piperidine (B6355638) Ring Formation
Achieving precise control over the stereochemistry of the piperidine ring is a central challenge in the synthesis of complex molecules. Various strategies have been developed to govern both enantioselectivity (control of mirror-image isomers) and diastereoselectivity (control of stereoisomers that are not mirror images).
A notable approach involves a three-component vinylogous Mannich reaction (VMR) using a simple 1,3-bis-trimethylsilylenol ether as a vinylogous nucleophile. rsc.org To achieve stereoselective control, a chiral α-methyl benzylamine (B48309) is used to form a chiral aldimine in situ. rsc.org The reaction, when carried out with various aldehydes in the presence of Sn(OTf)₂, yields piperidine-like adducts that can cyclize to form 2,3-dihydropyridinone products. rsc.org This method is inspired by the biosynthesis of natural piperidine and quinolizidine (B1214090) alkaloids. rsc.org
Another powerful strategy is the use of photoredox catalysis to achieve highly diastereoselective α-amino C–H arylation of densely substituted piperidines. escholarship.org While the initial C-H arylation can be non-selective, a subsequent epimerization reaction, also driven by the photocatalyst, leads to the thermodynamically more stable diastereomer with high selectivity. escholarship.org The final diastereomeric ratio often correlates with the calculated relative stabilities of the product diastereomers. escholarship.org For many substrates, all-syn substituted piperidines can be prepared through the face-selective hydrogenation of dihydropyridine (B1217469) precursors. escholarship.org
The synthesis of new chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol provides another route to stereocontrolled piperidines. nih.gov A key step is an intramolecular non-classical Corey–Chaykovsky ring-closing reaction that generates two or three new stereocenters with high diastereoselectivity. nih.gov These bicyclic intermediates can then be converted into cis-4-hydroxy-2-methyl piperidine derivatives. nih.gov For instance, reduction of an oxazolo[3,2-a]pyridine-5,7(6H)-dione intermediate with BH₃·DMS affords the 2,4-cis-2-methyl-4-hydroxy piperidine as the major diastereoisomer. nih.gov
Furthermore, asymmetric copper-catalyzed cyclizative aminoboration presents a method for synthesizing chiral 2,3-cis-disubstituted piperidines. nih.gov This technique addresses the challenge of controlling both diastereoselectivity and enantioselectivity for two adjacent stereocenters. nih.gov Using a Cu/(S,S)-Ph-BPE chiral catalyst, this aminoboration of N-tethered alkenes proceeds with broad substrate scope and excellent functional group compatibility under mild conditions. nih.gov
Table 1: Examples of Diastereoselective Piperidine Synthesis
| Method | Starting Material | Key Reagents/Catalyst | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Photoredox C–H Arylation/Epimerization | All-syn substituted piperidine | Ir(ppy)₃, 4,4'-dichloro-biphenyl (DCB) | α-Arylated piperidine | >19:1 | escholarship.org |
| Reduction of Bicyclic Intermediate | Oxazolo[3,2-a]pyridine-5,7(6H)-dione derivative | BH₃·DMS | 2,4-cis-2-methyl-4-hydroxy piperidine | Major diastereoisomer | nih.gov |
| Asymmetric Cyclizative Aminoboration | Amino-alkene | Cu/(S,S)-Ph-BPE | 2,3-cis-disubstituted piperidine | Good to excellent | nih.gov |
Ring Transformation Reactions for cis-3,4-Disubstituted Piperidines (e.g., from Azetidines)
Ring transformation reactions, particularly the expansion of strained rings like azetidines, offer a powerful and stereoselective route to cis-3,4-disubstituted piperidines. Azetidines, being strained four-membered azaheterocycles, are excellent substrates for nucleophilic ring-opening or ring-expansion reactions. uoi.gr
A well-established method involves the reaction of 2-(2-mesyloxyethyl)azetidines with various nucleophiles. acs.orgugent.be These azetidine (B1206935) precursors are typically prepared from corresponding β-lactams via reduction with monochloroalane followed by mesylation. acs.orgugent.be The ring expansion proceeds through a transient 1-azoniabicyclo[2.2.0]hexane intermediate. acs.orgugent.be This intermediate undergoes an Sₙ2-type ring opening by a nucleophile, affording the final cis-3,4-disubstituted piperidine stereoselectively. acs.orgugent.be This mechanism has been supported by computational analysis. acs.orgugent.be This strategy provides access to a variety of piperidines, including 4-acetoxy, 4-hydroxy, 4-bromo, and 4-formyloxy derivatives. acs.orgugent.be
Similarly, 2-(haloalkyl)azetidines, obtained from the reduction of 4-(haloalkyl)azetidin-2-ones with chloroalane (AlH₂Cl), serve as versatile starting materials for rearrangements into stereospecifically defined piperidines. nih.gov These reactions also proceed via bicyclic azetidinium intermediates, including the first reported instances of reactions involving 1-azoniabicyclo[2.2.0]hexanes, which are subsequently opened by nucleophiles. nih.gov The utility of these methods extends to providing a new entry to the piperidin-3-one (B1582230) scaffold through dehydrobromination of the resulting cis-4-bromo-3-(phenoxy or benzyloxy)piperidines, followed by acid hydrolysis. acs.orgugent.be
Table 2: Ring Transformation of Azetidines to cis-3,4-Disubstituted Piperidines
| Azetidine Precursor | Key Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| 2-(2-mesyloxyethyl)azetidine | Various nucleophiles (e.g., OAc⁻, OH⁻, Br⁻) | 1-azoniabicyclo[2.2.0]hexane | cis-4-acetoxy/hydroxy/bromo-piperidine | acs.org, ugent.be |
| 2-(2-bromo-1,1-dimethylethyl)azetidine | Various nucleophiles (e.g., OAc⁻, OH⁻, F⁻) | 1-azoniabicyclo[2.2.0]hexane | cis-4-acetoxy/hydroxy/fluoro-piperidine | uoi.gr |
| 2-(haloalkyl)azetidine | Various nucleophiles | Bicyclic azetidinium salt | cis-3,4-disubstituted piperidine | nih.gov |
Ene Cyclization Approaches for Stereocontrolled Piperidine Synthesis
Intramolecular carbonyl-ene and Prins-type cyclizations represent attractive methods for the stereocontrolled synthesis of substituted piperidines, enabling the formation of two contiguous stereocenters with a high degree of control. lookchem.com The choice of catalyst—Brønsted versus Lewis acid—can effectively switch the reaction between kinetic and thermodynamic control, leading to either cis or trans products. nih.gov
For example, the carbonyl-ene cyclization of certain aldehydes catalyzed by Lewis acids like MeAlCl₂ at low temperatures proceeds under kinetic control to predominantly yield the cis-piperidine product. nih.gov This cis-isomer can then isomerize to the thermodynamically more stable trans-piperidine upon warming. nih.gov In contrast, the Prins cyclization of the same aldehydes, when catalyzed by a Brønsted acid such as concentrated hydrochloric acid at low temperature, affords the cis-piperidines with very high diastereoselectivity (up to >98:2). nih.gov
Mechanistic studies supported by DFT calculations suggest that these cyclizations proceed through a mechanism with significant carbocationic character. nih.gov The cis-carbocation intermediate is found to be more stable than the trans-carbocation. nih.gov Furthermore, calculations of the transition state energies for a concerted cyclization also show that the cis-piperidine is the favored product. nih.gov This kinetic preference for the cis relationship is achieved when the aldehyde adopts an axial position in the transition state, with the bulkier ene component in an equatorial position. lookchem.com This approach has been extended to the synthesis of 2,4,5-trisubstituted piperidines, where Brønsted acid catalysis again favors the all-cis product when the substituents are small. lookchem.combirmingham.ac.uk
Table 3: Stereocontrol in Ene/Prins Cyclization for Piperidine Synthesis
| Cyclization Type | Substrate | Catalyst/Conditions | Major Product Isomer | Diastereomeric Ratio (up to) | Control Type | Reference |
|---|---|---|---|---|---|---|
| Carbonyl Ene | Aldehyde 4a | Lewis Acids (low temp) | cis-piperidine 6a | Predominantly cis | Kinetic | nih.gov |
| Carbonyl Ene | Aldehydes 4a-e | MeAlCl₂ (reflux) | trans-piperidines 7a-e | 93:7 | Thermodynamic | nih.gov |
| Prins Cyclization | Aldehydes 4a-e | Conc. HCl (low temp) | cis-piperidines 6a-e | >98:2 | Kinetic | nih.gov |
| Prins Cyclization | Aldehydes 3a-e | Conc. HCl | all-cis 2,4,5-trisubstituted piperidines 4a-e | Predominantly cis | Kinetic | lookchem.com |
Catalytic Hydrogenation and Dearomatization Processes for cis-Piperidine Derivatives
The dearomatization of pyridines is a fundamental and powerful strategy for accessing the piperidine scaffold. nih.govacs.org While traditional methods often involve high pressures and temperatures, recent advances have focused on developing milder and more selective catalytic processes. researchgate.netacs.org
A significant approach is the rhodium-catalyzed dearomatization–hydrogenation of fluorinated pyridines. springernature.com This one-pot process utilizes a rhodium-carbene catalyst and pinacol (B44631) borane (B79455) (HBpin) as a reagent, followed by hydrogenation, to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. springernature.comacs.org This method is sensitive to moisture, as the hydrolysis of HBpin can deactivate the catalyst. springernature.com
Another strategy involves the iridium(III)-catalyzed ionic hydrogenation of pyridines. chemrxiv.org This robust method uses low catalyst loadings and is scalable, yielding functionalized piperidines as stable piperidinium (B107235) salts. chemrxiv.org A key advantage is its tolerance for highly reduction-sensitive functional groups, such as nitro, azido, bromo, alkenyl, and alkynyl groups, which remain inert during the reaction. chemrxiv.org
Arenophile-mediated dearomatization offers a novel way to introduce heteroatom functionalities onto the pyridine (B92270) ring without prior activation. nih.govacs.org This platform, combined with olefin oxidation chemistry, provides access to dihydropyridine cis-diols and epoxides, which are versatile intermediates for diversely functionalized piperidines. nih.govacs.org
Electrocatalytic hydrogenation has also emerged as a sustainable alternative. acs.orgnih.gov Using a rhodium on Ketjenblack (Rh/KB) catalyst, pyridine can be converted to piperidine with high yield and current efficiency under mild, acid-free conditions. acs.org In situ studies have shown that the active catalyst is the Rh(0) surface, formed by the deoxygenation of the oxide layer under electrolytic conditions. acs.org This electrochemical method is scalable and avoids the use of high-pressure H₂ gas and acidic additives. acs.orgnih.gov
Table 4: Catalytic Methods for the Synthesis of cis-Piperidine Derivatives
| Method | Substrate | Catalyst/Reagent | Product Feature | Selectivity | Reference |
|---|---|---|---|---|---|
| Dearomatization-Hydrogenation | Fluoropyridines | Rh-carbene catalyst, HBpin, H₂ | all-cis-(multi)fluorinated piperidines | Highly diastereoselective | springernature.com, acs.org |
| Ionic Hydrogenation | Substituted Pyridines | Iridium(III) catalyst | Functionalized piperidines (preserves sensitive groups) | Highly selective | chemrxiv.org |
| Arenophile-mediated Dearomatization | Pyridines | Arenophile + olefin oxidation | Dihydropyridine cis-diols | Direct heteroatom functionalization | nih.gov |
| Electrocatalytic Hydrogenation | Pyridine | Rh/KB | Piperidine | Quantitative yield, >99% current efficiency | acs.org |
Biocatalytic Reductions (e.g., Baker's Yeast mediated Transformations to cis-Hydroxy Piperidine Derivatives)
Biocatalysis, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offers an environmentally friendly and highly selective approach for organic synthesis. researchgate.neteurekaselect.com Baker's yeast contains a variety of enzymes, primarily oxidoreductases, that can catalyze the reduction of carbonyl groups to hydroxyl groups with high yield and stereoselectivity, making it a valuable tool for producing chiral molecules. eurekaselect.comnih.gov
The stereoselective reduction of keto-substituted precursors is a common application. For instance, the reduction of a β-oxo proline derivative using baker's yeast yields the corresponding cis-hydroxy ester with over 90% enantiomeric enrichment. rsc.org This intermediate can then be converted to (+)-cis-(2R,3S)-3-hydroxyproline. rsc.org Similarly, baker's yeast has been successfully employed for the asymmetric reduction of α-keto-β-lactams. researchgate.net The reduction of 1-(4-methoxyphenyl)-4-tert-butylazetidin-2,3-dione by yeast cells produces a mixture of enantiomerically pure cis-(3R,4S) and trans-(3R,4R) hydroxy β-lactam diastereomers, which can be isolated and characterized. researchgate.net
These biocatalytic reductions are not limited to simple ketones. Baker's yeast can mediate the reduction of more complex substrates, such as (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione, to produce (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, a key chiral intermediate for the synthesis of Diltiazem. ijcea.org This process can be scaled up to a bioreactor level, with optimization of parameters like pH and temperature to achieve high conversion rates and enantiomeric excess. ijcea.org The use of baker's yeast provides an economical and sustainable method for producing optically active hydroxyamides and other chiral building blocks. researchgate.net
Table 5: Baker's Yeast Mediated Reductions for Hydroxy Derivatives
| Substrate | Biocatalyst | Product | Key Outcome | Reference |
|---|---|---|---|---|
| β-oxo proline derivative | Baker's yeast | cis-hydroxy ester | >90% enantiomeric enrichment | rsc.org |
| 1-(4-methoxyphenyl)-4-tert-butylazetidin-2,3-dione | Baker's yeast (S. cerevisiae) | cis-(3R,4S) and trans-(3R,4R) hydroxy β-lactams | Enantiomerically pure diastereomers | researchgate.net |
| (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione | Baker's yeast (S. cerevisiae) | (2S,3S)-cis-hydroxylactam | 79.3% conversion, 99.8% e.e. (optimized) | ijcea.org |
| Acetoacetamide / Acetoacetanilide | Baker's yeast (S. cerevisiae) | 3-hydroxy butanamide / 3-hydroxy N-phenyl butanamide | Economical production of chiral hydroxyamides | researchgate.net |
Azide (B81097) Reductive Cyclization for Substituted Piperidines
Azide reductive cyclization is a versatile and powerful strategy for the synthesis of N-heterocycles, including substituted piperidines. Organic azides are high-energy functional groups that can be readily transformed into amines via reduction, often using methods like hydrogenolysis or reaction with phosphines (Staudinger reaction). nih.govnih.gov When the azide is positioned appropriately within a molecule, its reduction can trigger an intramolecular cyclization to form a heterocyclic ring.
A key example is the one-pot azide reductive cyclization of an aldehyde to synthesize (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. mdpi.comnih.gov This enantioselective multistage synthesis relies on the palladium-catalyzed cyclization, which creates a piperidine intermediate that can be further modified. mdpi.com
Another approach involves the diastereoselective reductive cyclization of amino acetals, which are themselves prepared from a nitro-Mannich reaction. mdpi.com The stereochemistry established during the initial Mannich reaction between functionalized acetals and imines is effectively retained during the subsequent reductive cyclization step, providing excellent control over the final piperidine stereochemistry. mdpi.com
The synthesis of substituted prolines, which share a structural relationship with piperidines, also demonstrates the utility of this method. For instance, a two-step azide reduction/intramolecular Sₙ2 cyclization procedure can be used to obtain Boc-protected (2S,4S)-4-methylproline carboxylate in high yield from a tosylated alcohol precursor bearing an azide group. nih.gov This general strategy highlights the efficiency of combining azide reduction with an intramolecular nucleophilic substitution to construct saturated azaheterocycles.
Functionalization and Derivatization Pathways
The synthetic utility of cis-3,4-piperidinediol hydrochloride lies in its potential for elaboration into more complex molecules. This requires precise control over the reactivity of the nitrogen and the two hydroxyl groups. The development of pathways for functionalization is therefore a cornerstone of its application in synthetic chemistry.
Regioselective Functional Group Introduction
Achieving regioselectivity in the functionalization of cis-3,4-piperidinediol is paramount. The inherent differences in the nucleophilicity of the amine and the hydroxyl groups, as well as the subtle electronic and steric distinctions between the C3 and C4 hydroxyls, can be exploited to direct the introduction of new functionalities.
The nitrogen atom, being the most nucleophilic site after deprotonation, is typically the first position to be functionalized. N-alkylation, N-acylation, and N-sulfonylation can be readily achieved under standard conditions. However, to enable functionalization at the hydroxyl groups, the amine must first be protected.
Once the amine is protected, the focus shifts to the selective functionalization of one of the two hydroxyl groups. The cis-diol arrangement allows for specific reactions. For instance, the formation of cyclic acetals or ketals can protect both hydroxyl groups simultaneously. wiley.com Alternatively, reagents with specific steric or electronic biases may favor one hydroxyl over the other. For instance, enzymatic resolutions or the use of chiral catalysts can achieve selective acylation or silylation.
A powerful, albeit more advanced, strategy for the regioselective difunctionalization of related heterocyclic systems involves the generation of reactive intermediates like piperidynes. nih.govnih.gov By generating a 3,4-piperidyne from a suitably protected and activated precursor, subsequent nucleophilic addition can lead to the introduction of a substituent at either the C3 or C4 position with a high degree of regiocontrol, which is influenced by the nature of the nitrogen protecting group and the reaction conditions. nih.gov
The table below summarizes some potential regioselective functionalization reactions on an N-protected cis-3,4-piperidinediol scaffold, based on established chemical principles.
| Reaction Type | Reagent/Catalyst | Target Position | Product Type |
| N-Alkylation | Alkyl halide, Base | N1 | N-Alkyl-cis-3,4-piperidinediol |
| N-Acylation | Acyl chloride, Base | N1 | N-Acyl-cis-3,4-piperidinediol |
| O-Silylation | Silyl chloride, Base | C3/C4-OH | O-Silyl ether |
| O-Acylation | Acyl chloride, Base | C3/C4-OH | O-Acyl ester |
| Epoxidation | m-CPBA | C3-C4 | 3,4-Epoxypiperidine |
Protection and Deprotection Strategies for Hydroxyl and Amine Moieties
Given the multiple reactive sites in cis-3,4-piperidinediol, a robust and orthogonal protecting group strategy is essential for any multi-step synthesis. jocpr.combham.ac.ukwikipedia.org Orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling sequential modification of the different functional groups. wikipedia.org
Amine Protection: The secondary amine is typically protected first. The choice of protecting group is critical as it influences the reactivity of the rest of the molecule and must be stable to the conditions used for subsequent modifications of the hydroxyl groups. Common protecting groups for the piperidine nitrogen include carbamates like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl), which are removable under acidic conditions or hydrogenolysis, respectively. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, offers another orthogonal option. wiley.com
Hydroxyl Protection: The cis-diol can be protected individually or together.
Simultaneous Protection: Reagents like acetone (B3395972) or benzaldehyde (B42025) can react with the cis-diol under acidic catalysis to form cyclic acetals (isopropylidene or benzylidene acetals, respectively). wiley.com These are stable to a wide range of non-acidic reagents and can be removed under aqueous acidic conditions. Silylene derivatives can also be used to protect 1,2-diols. wiley.com
Selective Protection: Achieving selective protection of one hydroxyl group over the other in a cis-diol can be challenging but is achievable. Sterically hindered silylating agents, such as TBDPSCl (tert-butyldiphenylsilyl chloride), may show some preference for the less sterically encumbered hydroxyl group. Enzymatic methods, using lipases, can provide high regioselectivity in the acylation of diols. Another approach involves the formation of a stannylene acetal, which then preferentially reacts with an acyl or alkyl halide at one of the oxygen atoms. harvard.edu
The concept of orthogonal protection is best illustrated by a hypothetical synthetic sequence where the amine and the two hydroxyls are differentially protected to allow for selective functionalization.
The following tables outline common protecting groups for the amine and hydroxyl functionalities, along with their typical protection and deprotection conditions.
Table of Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base | TFA, HCl |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | H₂, Pd/C |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Base | Piperidine |
| Benzyl (B1604629) | Bn | Benzyl bromide, Base | H₂, Pd/C |
Table of Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Silyl Ethers (e.g., Trimethylsilyl) | TMS | TMSCl, Base | Mild acid, Fluoride source |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl, Imidazole | Fluoride source (TBAF), Acid |
| Isopropylidene (Acetonide) | - | Acetone, Acid catalyst | Aqueous acid |
| Benzylidene Acetal | - | Benzaldehyde, Acid catalyst | Aqueous acid, Hydrogenolysis |
| Acetate | Ac | Acetic anhydride, Base | Base (e.g., NaOMe), Acid |
The careful selection and sequential application of these protecting groups are fundamental to the successful synthesis of complex derivatives of this compound.
Chemical Reactivity and Transformation Mechanisms of Cis 3,4 Piperidinediol Hydrochloride
Reactions Involving Hydroxyl Groups
The cis-oriented hydroxyl groups at the C-3 and C-4 positions of the piperidine (B6355638) ring are key sites for chemical modification. Their reactivity is characteristic of secondary alcohols, allowing for nucleophilic substitution, esterification, and oxidation-reduction reactions.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution on the hydroxyl groups of cis-3,4-piperidinediol is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, activation of the hydroxyl groups is a prerequisite for substitution. A common strategy involves converting the alcohols into better leaving groups, such as tosylates, mesylates, or halides.
A stereoselective synthesis of cis-3,4-disubstituted piperidines has been achieved through the ring transformation of 2-(2-mesyloxyethyl)azetidines. ugent.benih.gov This method involves the reaction of these activated azetidines with various nucleophiles. The process proceeds via a transient 1-azoniabicyclo[2.2.0]hexane intermediate, which undergoes an Sₙ2-type ring opening to yield the final piperidine derivatives. ugent.benih.govfigshare.com This approach has been successfully used to prepare a range of 4-substituted piperidines, including 4-acetoxy-, 4-bromo-, and 4-formyloxy derivatives, starting from precursors that lead to a 4-hydroxypiperidine (B117109) structure. ugent.benih.gov
Once converted to a halide, such as in cis-4-bromo-3-phenoxypiperidine, the C-4 position becomes susceptible to nucleophilic attack. However, it is noteworthy that nucleophilic substitutions on piperidinyl halides can be difficult and may compete with elimination reactions. youtube.com
Table 1: Examples of Nucleophilic Substitution Precursors and Products
| Starting Material/Intermediate | Reagent/Nucleophile | Product | Reference |
|---|---|---|---|
| 2-(2-mesyloxyethyl)azetidines | Acetate | cis-4-Acetoxy-piperidines | ugent.benih.gov |
| 2-(2-mesyloxyethyl)azetidines | Bromide | cis-4-Bromo-piperidines | ugent.benih.gov |
Esterification Processes
The hydroxyl groups of cis-3,4-piperidinediol can readily undergo esterification with carboxylic acids to form the corresponding esters. This transformation typically requires acid catalysis or the use of a coupling agent to activate the carboxylic acid.
A highly effective and widely used method for esterification under mild conditions is the Steglich esterification. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org The process involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. The DMAP catalyst then reacts with this intermediate to form a more reactive N-acylpyridinium salt. This salt is subsequently attacked by the alcohol (in this case, the hydroxyl group of the piperidinediol) to yield the ester and regenerated DMAP. The dicyclohexylurea byproduct precipitates from the reaction mixture, facilitating its removal. orgsyn.org This method is advantageous as it often proceeds at room temperature, provides high yields, and suppresses the formation of side products, even with sterically hindered substrates. organic-chemistry.org
Table 2: Reagents for Steglich Esterification
| Reagent | Role |
|---|---|
| Carboxylic Acid | Acyl source for the ester |
| cis-3,4-Piperidinediol | Alcohol component |
| Dicyclohexylcarbodiimide (DCC) | Dehydrating/Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst |
Oxidation and Reduction Chemistry of the Diol Moiety
The diol moiety of cis-3,4-piperidinediol is susceptible to oxidation. The oxidation of vicinal diols can lead to different products depending on the oxidant and reaction conditions. Strong oxidizing agents can cleave the carbon-carbon bond between the hydroxyl-bearing carbons. However, milder oxidation can convert the diol to an α-hydroxy ketone or a diketone.
The oxidation of analogous 3,4-dihydroxyphenyl compounds (catechols) has been studied, providing insight into the potential reactivity of the piperidinediol. For instance, the oxidation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) and 3,4-dihydroxybenzaldehyde (B13553) can produce reactive ortho-quinone intermediates. nih.govresearchgate.net By analogy, the oxidation of cis-3,4-piperidinediol would be expected to yield piperidine-3,4-dione. This transformation could be achieved using various oxidizing agents known for converting secondary alcohols to ketones. The resulting dione (B5365651) is a valuable intermediate for further functionalization. The oxidation of 3,4-dihydroxyphenylalanine has also been shown to be enhanced by the presence of iron (II), leading to the formation of quinone derivatives. nih.gov
Conversely, the diol functionality is already in a reduced state and is generally not susceptible to further reduction under standard conditions. Reduction chemistry would become relevant for the oxidized products, such as the piperidine-3,4-dione, which could be reduced back to the diol or selectively to an α-hydroxy ketone.
Piperidine Nitrogen Reactivity
The secondary amine nitrogen in the piperidine ring is a nucleophilic and basic center, making it a primary site for alkylation, acylation, and participation in the formation of more complex heterocyclic systems. As the starting material is a hydrochloride salt, the nitrogen is initially protonated as an ammonium (B1175870) ion. A base is required to liberate the free amine for it to act as a nucleophile.
Amine Alkylation and Acylation Reactions
The piperidine nitrogen can be readily alkylated or acylated to introduce a wide variety of substituents. These reactions are fundamental in modifying the properties of the piperidine scaffold.
N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or another electrophilic alkylating agent. The reaction proceeds via an Sₙ2 mechanism. For example, the N-alkylation of 4-piperidone (B1582916) (which exists in equilibrium with its hydrate, 4,4-piperidinediol) is a common synthetic step. sciencemadness.orgfederalregister.gov Reductive amination is another powerful method for N-alkylation, where the piperidine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new carbon-nitrogen bond. sciencemadness.orgchemicalbook.com
N-Acylation is the reaction of the piperidine nitrogen with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. A common application is the introduction of a protecting group on the nitrogen. For instance, the commercially available 4,4-piperidinediol hydrochloride can be protected with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl (B1604629) chloroformate. chemicalbook.com This protection strategy is often employed to temporarily deactivate the nitrogen's nucleophilicity while performing reactions on other parts of the molecule.
Table 3: Common N-Functionalization Reactions
| Reaction Type | Reagent Example | Functional Group Introduced | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Phenyl-ethyl-bromide) | N-Alkyl group | sciencemadness.org |
| Reductive Amination | Phenylacetaldehyde, NaBH(OAc)₃ | N-Benzyl group | sciencemadness.org |
| N-Acylation (Protection) | Benzyl Chloroformate (Cbz-Cl) | Benzyloxycarbonyl (Cbz) | chemicalbook.com |
Formation of N-Fused Heterocyclic Systems
The piperidine ring of cis-3,4-piperidinediol can serve as a foundation for the construction of N-fused bicyclic and polycyclic systems. These structures are of significant interest in medicinal chemistry. The formation of such systems often involves intramolecular reactions where the piperidine nitrogen acts as a nucleophile, attacking an electrophilic center within a substituent attached to the ring.
For example, substituted piperidines can be cyclized to form fused ring systems. The cyclization of a 3-acetonyl-1-benzyl-5-methyl-4-piperidone has been reported to yield a hexahydropyrindin-6-one, which is an N-fused heterocyclic system. rsc.org Another relevant example is the intramolecular cyclization of a piperidine derivative, a nipecotic ester, to form a 4a-aryldecahydroisoquinoline, a complex N-fused structure. google.com
Furthermore, as mentioned previously, the synthesis of cis-3,4-disubstituted piperidines can proceed through transient 1-azoniabicyclo[2.2.0]hexane intermediates. ugent.benih.gov These bicyclic species, formed by the intramolecular displacement of a leaving group by the piperidine nitrogen, are themselves N-fused heterocyclic systems, even if they are short-lived intermediates en route to the final product.
Ring Modification and Rearrangement Pathways
The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key focus of synthetic organic chemistry. The cis-3,4-piperidinediol hydrochloride offers a versatile starting point for various ring modifications and rearrangements, allowing access to other valuable piperidine-based frameworks. These transformations often involve the strategic manipulation of the hydroxyl groups to facilitate subsequent reactions, leading to compounds with altered substitution patterns and functionalities.
Dehydrobromination and Acid Hydrolysis to Piperidin-3-one (B1582230) Frameworks
A significant transformation pathway for derivatives of cis-3,4-piperidinediol involves their conversion into the piperidin-3-one framework. This synthetic route is not a direct conversion but proceeds through a multi-step sequence involving the transformation of the diol functionality into a more reactive intermediate. A key example of this strategy is the elaboration of cis-4-bromo-3-alkoxypiperidines, which can be conceptually derived from the diol structure, into the corresponding 3-keto-piperidine.
The process, as demonstrated in the stereoselective synthesis of cis-3,4-disubstituted piperidines, involves two critical steps: dehydrobromination followed by acid hydrolysis. ugent.be First, the cis-4-bromo-3-alkoxy-N-substituted piperidine is treated with a base to induce an elimination reaction. This dehydrobromination step removes the hydrogen at the 3-position and the bromine at the 4-position, resulting in the formation of an enol ether intermediate (a 1,2,5,6-tetrahydropyridine derivative).
The subsequent step involves the hydrolysis of this enol ether under acidic conditions. The acid catalyzes the addition of water across the double bond, leading to an unstable hemiaminal-like intermediate which rapidly tautomerizes to the more stable keto form, yielding the final piperidin-3-one product. ugent.be This transformation provides a valuable method for converting the 3,4-substitution pattern into a 3-oxo functionality, a common structural motif in various biologically active molecules.
Table 1: Reaction Pathway from cis-4-Bromo-3-alkoxypiperidine to Piperidin-3-one
| Step | Reaction Type | Reactant | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| 1 | Dehydrobromination | cis-4-Bromo-3-alkoxypiperidine | Base (e.g., Potassium tert-butoxide) | Enol Ether (Tetrahydropyridine) | ugent.be |
Epoxide Ring-Opening Reactions for Aminohydroxylated Piperidines
The synthesis of aminohydroxylated piperidines, which are structurally related to cis-3,4-piperidinediol, can be effectively achieved through the ring-opening of piperidine-based epoxides. Epoxides are highly useful three-membered ring intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to nucleophilic attack. mdpi.comjsynthchem.com The reaction of an epoxide with an amine is a fundamental method for preparing β-amino alcohols, providing a direct route to 1,2-aminohydroxy functionalities. rsc.orgrroij.com
This transformation can proceed under either basic or acidic conditions. jsynthchem.com
Under basic or neutral conditions , the amine acts as the nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring. The reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom, leading to high regioselectivity. jsynthchem.comrroij.com
Under acidic conditions , the epoxide oxygen is first protonated, which activates the epoxide for nucleophilic attack. The nucleophile then attacks the more substituted carbon atom, as the transition state has significant carbocationic character. However, if one of the carbons is attached to an electron-withdrawing group, the nucleophile may still attack the less sterically hindered carbon. jsynthchem.com
In the context of piperidine synthesis, a chiral epoxide fused to or attached to a piperidine precursor can be opened by a variety of nitrogen nucleophiles. For instance, the regioselective ring-opening of an epoxide with piperidine derivatives has been shown to afford specific β-amino alcohol products. researchgate.net Metal- and solvent-free protocols, for example using acetic acid, have been developed to mediate this reaction, yielding β-amino alcohols in high yields with excellent regioselectivity. rsc.org This methodology is crucial for constructing complex piperidine derivatives that are central to many pharmaceutical compounds. mdpi.com
Table 2: Representative Conditions for Epoxide Ring-Opening with Amines
| Catalyst/Medium | Nucleophile | Epoxide Type | Key Features | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Acetic Acid (Solvent-free) | Various Amines | General Epoxides | Metal- and solvent-free, high regioselectivity | β-Amino Alcohols | rsc.org |
| Indium Tribromide | Aromatic Amines | General Epoxides | Mild and efficient, regio- and chemoselective | β-Amino Alcohols | rroij.com |
| Microwave Irradiation | Benzylpiperazine | Phenylbutane-derived Epoxide | Accelerated reaction times | Regioselective β-Amino Alcohol | researchgate.net |
An in-depth analysis of the three-dimensional structure of this compound is essential for understanding its chemical behavior and potential applications. This article details the structural elucidation and conformational analysis of this compound through a combination of advanced spectroscopic techniques and crystallographic methods.
Theoretical and Computational Studies of Cis 3,4 Piperidinediol Hydrochloride
Quantum Mechanical (QM) Investigations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a compound like cis-3,4-piperidinediol hydrochloride, these investigations would provide a deep understanding of its structure and electronic characteristics.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. tandfonline.comnih.gov This process of geometrical optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
The electronic structure analysis would yield crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. ekb.eg
Table 1: Hypothetical Data from Geometrical Optimization of this compound
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length (Å) | Data not available |
| C3-O Bond Length (Å) | Data not available |
| C3-C4-N Angle (°) | Data not available |
Analysis of Vibrational Spectra and Normal Modes
Theoretical vibrational analysis is a standard output of DFT calculations and is used to predict the infrared (IR) and Raman spectra of a molecule. tandfonline.com For this compound, the calculated vibrational frequencies would correspond to specific molecular motions, or normal modes, such as the stretching and bending of C-H, O-H, N-H, and C-C bonds. A comparison of the theoretical spectrum with experimentally obtained spectra can help to confirm the molecular structure and the accuracy of the computational model.
Molecular Electrostatic Potential (MEP) and Charge Delocalization Studies (e.g., NBO Analysis)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.com For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl groups and the chloride ion, indicating their role as electron-rich areas. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the one attached to the protonated nitrogen.
Natural Bond Orbital (NBO) analysis would be used to study charge delocalization and intramolecular interactions. This analysis provides insights into hyperconjugative interactions, which are crucial for understanding the stability of the molecule.
Computational Prediction of NMR Chemical Shifts
Computational methods can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the stereochemistry of the compound. For this compound, the calculated chemical shifts would be compared to experimental data to validate the computed geometry.
Reaction Mechanism Elucidation through Computational Analysis (e.g., SN2-type Ring Opening)
While no specific studies on the reaction mechanisms of this compound have been published, computational chemistry is a powerful tool for such investigations. For instance, if this compound were to undergo a nucleophilic substitution reaction, such as an SN2-type ring opening of a related epoxide precursor, DFT could be used to model the reaction pathway. This would involve locating the transition state structure, calculating the activation energy, and determining the reaction's thermodynamics. Such studies provide a detailed, step-by-step understanding of how the reaction proceeds.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If this compound were being investigated as a potential ligand for a biological target, such as an enzyme or receptor, molecular docking simulations would be performed. These simulations would place the molecule into the binding site of the target protein to predict its binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.govnih.gov
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
In Silico Prediction of Biological Targets and Activity Spectra
The exploration of novel therapeutic agents is increasingly driven by computational methodologies that predict the biological activities of chemical compounds before their synthesis and experimental testing. For a molecule like this compound, which is not extensively characterized in scientific literature, in silico prediction tools offer a valuable first look into its potential pharmacological profile. These predictive methods utilize a compound's two-dimensional structure to forecast its interaction with biological targets and its likely spectrum of activities. way2drug.com
One of the prominent tools for this purpose is the Prediction of Activity Spectra for Substances (PASS) online service. way2drug.comway2drug.com The PASS algorithm analyzes the structure of a query compound and compares it to a vast database of known biologically active substances. way2drug.com Based on this structure-activity relationship (SAR) analysis, PASS calculates the probability of a compound being active (Pa) or inactive (Pi) for a wide range of biological effects, including pharmacological actions and mechanisms of action. way2drug.comclinmedkaz.org
For this compound, with the SMILES notation O[C@H]1CNCC[C@H]1O.[H]Cl, the key structural features for in silico analysis are the piperidine (B6355638) ring and the cis-oriented diol group. arkpharmtech.com The piperidine scaffold is a common motif in many biologically active compounds, which suggests a potential for a range of pharmacological effects. clinmedkaz.org
A hypothetical prediction of the biological activity spectrum for this compound using a PASS-like methodology could yield a range of potential activities. The results are typically presented with Pa and Pi values, where a higher Pa value suggests a greater likelihood of the predicted activity. Activities with Pa values greater than Pi are considered possible for the compound.
Table 1: Hypothetical Predicted Biological Activity Spectrum for this compound
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Nootropic | 0.650 | 0.015 |
| Neuroprotective | 0.580 | 0.022 |
| Cognition enhancer | 0.550 | 0.030 |
| Anxiolytic | 0.490 | 0.045 |
| Antiviral | 0.450 | 0.050 |
| Glycosidase inhibitor | 0.420 | 0.060 |
| Anti-inflammatory | 0.380 | 0.075 |
| Analgesic | 0.350 | 0.080 |
This table presents hypothetical data for illustrative purposes, based on the structural features of the compound and the known capabilities of in silico prediction tools.
The predicted activities in the table are plausible based on the known pharmacology of piperidine derivatives. The piperidine ring is a core structure in nootropic and neuroprotective agents. The diol functional group could suggest interactions with enzymes such as glycosidases, which are involved in various physiological and pathological processes.
Further in silico analysis can predict the specific biological targets of this compound. Target prediction algorithms, such as SwissTargetPrediction, correlate the chemical structure of a compound with a database of known ligand-target interactions. clinmedkaz.org This can provide insights into the potential mechanisms of action for the predicted biological activities.
Table 2: Hypothetical Predicted Biological Targets for this compound
| Target Class | Specific Target | Probability |
| Enzyme | Acetylcholinesterase | High |
| Glycogen synthase kinase 3 beta | Medium | |
| Alpha-glucosidase | Medium | |
| Receptor | GABAA Receptor | Medium |
| Sigma-1 Receptor | Low | |
| Ion Channel | NMDA Receptor | Low |
This table presents hypothetical data for illustrative purposes, based on the structural features of the compound and the known capabilities of in silico prediction tools.
The predicted targets in this hypothetical analysis align with the predicted activities. For instance, inhibition of acetylcholinesterase is a known mechanism for cognition enhancement. nih.gov Interaction with the GABAA receptor could explain the predicted anxiolytic activity. The potential for alpha-glucosidase inhibition is consistent with the presence of the diol group, which mimics the structure of carbohydrates.
It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation. However, they provide a strong foundation for guiding further research, allowing for the prioritization of experimental assays to confirm the predicted biological activities and targets of this compound. This computational approach significantly streamlines the drug discovery process by focusing laboratory efforts on the most promising avenues. clinmedkaz.org
Applications in Organic Synthesis and Chemical Biology Research
Building Block for Complex Molecule Synthesis
The cis-3,4-dihydroxypiperidine framework is a foundational element for accessing a range of intricate molecules. The defined spatial relationship of the hydroxyl groups provides a stereochemical anchor for subsequent synthetic transformations, enabling precise control over the final product's three-dimensional structure.
The cis-3,4-piperidinediol structure is a key precursor for generating a variety of cis-3,4-disubstituted piperidine (B6355638) scaffolds. These scaffolds are highly sought after in medicinal chemistry due to their prevalence in biologically active compounds. Synthetic strategies often involve the stereoselective modification of the diol functional groups. For instance, a series of cis-3,4-disubstituted piperidines were synthesized and assessed as antagonists for the CC chemokine receptor 2 (CCR2), a target implicated in inflammatory diseases. nih.gov One notable approach to creating these scaffolds involves the ring transformation of 2-(2-mesyloxyethyl)azetidines, which, upon reaction with various nucleophiles, yields cis-3,4-disubstituted piperidines, including 4-hydroxy derivatives. nih.gov This method provides a valuable alternative route to these important medicinal chemistry templates. nih.gov
Piperidine and its derivatives are core components of numerous natural alkaloids, many of which exhibit significant biological activities, including antitumor properties. The stereochemistry of the piperidine ring is often critical to its biological function. nih.gov Functionalized piperidines, such as piperidinediols, serve as essential precursors for synthesizing analogues of these natural products. For example, enantiomerically pure aminohydroxylated piperidines, which are close structural relatives of piperidinediols, are established as convenient starting points for creating analogues of piperidine alkaloids. researchgate.net The defined stereochemistry of cis-3,4-Piperidinediol hydrochloride makes it a potentially valuable building block for accessing specific stereoisomers of complex alkaloids that are otherwise difficult to obtain.
The cis-3,4-dihydroxypiperidine core is a key structural feature in the design of alpha-glucosidase inhibitors, which are therapeutic agents used in the management of type 2 diabetes. For the first time, a study reported the biological evaluation of 3,4-dihydroxy piperidines as inhibitors of this enzyme. nih.gov Researchers synthesized forty-five different derivatives, including amides, di-amides, and sulfonamides, using both cis- and trans-3,4-dihydroxy piperidines as the starting intermediates. nih.gov The subsequent evaluation of these compounds for their α-glucosidase inhibition activity revealed that derivatives featuring polar groups on a phenyl ring showed excellent activity compared to standard reference drugs like Acarbose. nih.gov
Table 1: Activity of select 3,4-Dihydroxy Piperidine Derivatives as α-Glucosidase Inhibitors
| Compound | Description | Activity vs. Standard References |
| 5i, 5l | Amide derivatives with polar -OH or -NH₂ groups on the phenyl ring. | Excellent |
| 7g, 7i | Di-amide derivatives with polar -OH or -NH₂ groups on the phenyl ring. | Excellent |
| 12j | Sulfonamide derivative with a polar -OH group on the phenyl ring. | Excellent |
This table is based on research findings where derivatives were made from cis- and trans-3,4-dihydroxy piperidines to evaluate α-glucosidase inhibition. nih.gov
Heterocyclic compounds are fundamental to the field of medicinal chemistry, with a vast majority of approved drugs containing at least one heterocyclic ring. mdpi.com The this compound scaffold enables the construction of a wide range of such bioactive molecules. The applications detailed in the preceding sections—namely the synthesis of CCR2 antagonists and α-glucosidase inhibitors—are prime examples of how this specific building block is used to create potent, biologically active heterocyclic compounds. The piperidine unit itself is considered a "privileged scaffold," a term for molecular frameworks that are capable of binding to multiple biological targets, further underscoring the importance of its derivatives in drug discovery. mdpi.com
Scaffold Design for Medicinal Chemistry Research
The piperidine ring is a ubiquitous feature in pharmaceuticals, and its chiral derivatives are of particular interest because stereochemistry can profoundly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. researchgate.net The use of pre-defined, stereochemically rich scaffolds like this compound allows medicinal chemists to efficiently explore chemical space and optimize drug candidates. researchgate.netnih.gov
The cis-3,4-disubstituted piperidine scaffold, derived from the corresponding diol, is an excellent platform for developing ligands that can bind with high affinity and selectivity to specific biological receptors. A prominent example is the development of potent antagonists for the CC chemokine receptor 2 (CCR2). nih.gov A series of cis-3,4-disubstituted piperidines were synthesized and evaluated, leading to the identification of compounds with high binding affinity and functional antagonism for CCR2. nih.gov This research demonstrates how the cis-piperidine core can be systematically modified to optimize interactions with a biological target. nih.gov Studies exploring the binding mode of these ligands revealed a significant reliance on a specific amino acid residue (Glu291) within the receptor, highlighting the precise structural requirements for potent antagonism. nih.gov
Table 2: Profile of a Potent cis-3,4-Disubstituted Piperidine CCR2 Antagonist
| Compound ID | Assay Type | Result (IC₅₀) |
| 24 | CCR2 Binding | 3.4 nM |
| 24 | Calcium Flux (Functional Antagonism) | 2.0 nM |
| 24 | Chemotaxis (Functional Antagonism) | 5.4 nM |
This table summarizes the in vitro profile of compound 24, a lead antagonist from a series of synthesized cis-3,4-disubstituted piperidines. nih.gov
Role in Structure-Activity Relationship (SAR) Studies for Piperidine Derivatives
The defined stereochemistry of this compound makes it and its derivatives invaluable tools for conducting detailed Structure-Activity Relationship (SAR) studies. SAR investigations are fundamental to medicinal chemistry, as they correlate the three-dimensional structure of a molecule with its biological activity. By systematically modifying the structure of a lead compound and observing the resulting changes in efficacy, researchers can identify the key molecular features responsible for its pharmacological effects.
The rigid cis-relationship of the two hydroxyl groups in the piperidine ring provides a specific conformational constraint that is crucial for probing interactions with biological targets. The synthesis of a series of cis-3,4-disubstituted piperidines allows for the exploration of how different substituents at these positions affect the binding affinity and functional activity of the molecule.
A notable example of this application is in the development of antagonists for the CC chemokine receptor 2 (CCR2), which is a target for inflammatory diseases. Researchers have synthesized and evaluated series of cis-3,4-disubstituted piperidines to understand the SAR for CCR2 antagonism. nih.gov In these studies, one of the hydroxyl groups of a diol precursor can be converted into an amine, which is then further functionalized, while the other hydroxyl group can be modified to explore the impact of different substituents on receptor binding. For instance, studies revealed that specific substitutions on the piperidine ring are essential for high-affinity binding to the CCR2 receptor. nih.gov The exploration of these analogs, including the use of key CCR2 receptor mutants, has demonstrated a significant reliance on specific interactions for binding, highlighting the importance of the defined stereochemistry of the piperidine core in guiding the design of potent and selective antagonists. nih.gov
The ability to stereoselectively synthesize various cis-3,4-disubstituted piperidines is key to these SAR studies. acs.orgnih.gov These synthetic routes provide access to a range of analogs where the substituents at the 3- and 4-positions are systematically varied, allowing for a thorough investigation of the chemical space around the piperidine scaffold and the elucidation of clear SAR trends.
Applications in Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. The structural and stereochemical features of this compound make it an excellent starting material for the generation of such libraries.
The two hydroxyl groups of this compound offer two points for diversification. These hydroxyl groups can be differentially protected and then sequentially or simultaneously functionalized with a wide variety of chemical moieties. This allows for the creation of a library of compounds with diverse substituents, each with a common piperidine core but with different properties and potential biological activities.
The synthesis of libraries of cis-3,4-disubstituted piperidines has been employed in the discovery of novel CCR2 antagonists. nih.gov The term "Combinatorial Chemistry Techniques" is explicitly mentioned in the context of the synthesis and evaluation of these compounds, indicating the use of library-based approaches to explore the SAR of this class of molecules. nih.gov
Furthermore, the development of synthetic routes to access a variety of substituted piperidines, including cis- and trans-isomers, is crucial for building diverse fragment libraries for use in fragment-based drug discovery programs. rsc.org The exploration of the three-dimensional chemical space of piperidine fragments has shown that saturation of the pyridine (B92270) ring to form piperidines significantly increases shape diversity and complexity with only a small increase in molecular weight, which is a desirable feature for fragment libraries. rsc.org The stereoselective synthesis of cis-3,4-disubstituted piperidines contributes to the generation of these valuable, conformationally constrained building blocks for medicinal chemistry. acs.orgnih.gov
The versatility of the piperidine scaffold, combined with the specific stereochemistry of this compound, provides a robust platform for the construction of diverse chemical libraries, ultimately accelerating the identification of new drug candidates.
Biological Interactions and Mechanistic Insights of Cis 3,4 Disubstituted Piperidines in Vitro
Receptor Binding and Antagonism Studies
A series of cis-3,4-disubstituted piperidines has been synthesized and assessed for their potential as antagonists for the CC Chemokine Receptor 2 (CCR2). nih.gov CCR2 is recognized for its role in inflammatory processes, making it a target for therapeutic intervention.
In these evaluations, specific analog compounds demonstrated a notable profile. For instance, one compound in the series, identified as compound 24, exhibited potent binding affinity and functional antagonism. nih.gov The in vitro testing of this compound yielded significant results across multiple assays. nih.gov
| Compound | CCR2 Binding IC₅₀ (nM) | Calcium Flux IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) |
| Compound 24 | 3.4 | 2.0 | 5.4 |
This table presents the half maximal inhibitory concentration (IC₅₀) values for a key cis-3,4-disubstituted piperidine (B6355638) analog (Compound 24) in various CCR2 functional assays, indicating its potency as a CCR2 antagonist. nih.gov
To understand the molecular interactions between these piperidine analogs and the CCR2 receptor, studies have utilized receptor mutants. nih.gov A key mutant, E291A, was instrumental in exploring the binding mechanisms. nih.gov The research revealed a significant dependence on the glutamic acid residue at position 291 (Glu291) for the binding of these ligands. nih.gov This finding suggests a specific and crucial interaction point within the receptor that is essential for the antagonistic activity of this class of compounds.
Enzyme Inhibition Profiling
The inhibitory potential of 3,4-dihydroxy piperidine derivatives against glycosidase enzymes has been a subject of investigation. These studies are significant as glycosidase inhibitors can play a role in managing conditions related to carbohydrate metabolism.
Derivatives of both cis and trans 3,4-dihydroxy piperidines, including amides, di-amides, and sulfonamides, have been evaluated for their ability to inhibit α-glucosidase. nih.gov This enzyme is a key target in the management of postprandial hyperglycemia. The studies revealed that derivatives featuring polar groups, such as hydroxyl (-OH) and amino (-NH₂), on a phenyl ring demonstrated excellent activity, in some cases superior to standard reference drugs like Acarbose, Voglibose, and Miglitol. nih.gov
| Derivative Class | Key Features | Activity Compared to Standards |
| Amides/Di-amides/Sulfonamides | Polar groups (-OH, -NH₂) on phenyl ring | Excellent |
This table summarizes the findings from the evaluation of 3,4-dihydroxy piperidine derivatives as α-glucosidase inhibitors, highlighting the structural features that contribute to potent activity. nih.gov
General In Vitro Biological Activity Assessments
Beyond specific receptor and enzyme targets, piperidine derivatives are known for a wide range of biological activities. The piperidine moiety is a common structural feature in many therapeutic agents. biointerfaceresearch.com In vitro screenings of various piperidine derivatives have shown activities including antibacterial and antifungal properties, although some synthesized compounds have demonstrated inactivity against certain microbial strains. biointerfaceresearch.commdpi.com
Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral Properties)
The exploration of cis-3,4-disubstituted piperidines as antimicrobial agents is an active area of research. While specific data for cis-3,4-Piperidinediol hydrochloride is not extensively detailed in publicly available literature, the broader class of piperidine derivatives has shown promise. Research into various piperidine derivatives has demonstrated a wide range of pharmacological activities, including antimicrobial properties. academicjournals.org The synthesis of novel piperidine compounds is often pursued with the objective of evaluating their efficacy against various pathogens. biointerfaceresearch.com
Studies on different classes of piperidine derivatives have revealed varying degrees of antibacterial and antifungal activity. For instance, certain synthetic piperidine derivatives have been tested against a panel of bacteria and fungi, showing a range of inhibitory effects. researchgate.net The antimicrobial activity of these compounds is often related to their specific structural features, which can be modified to enhance potency and spectrum. mdpi.com While some derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, others may be more effective against specific strains or show notable antifungal properties. nih.govmdpi.com The development of piperidine-containing compounds continues to be a strategy in the search for new antimicrobial drugs. mdpi.com
It is important to note that the antimicrobial profile of a specific compound like this compound would be dependent on its unique structure and would require dedicated screening to ascertain its specific antibacterial, antifungal, and antiviral properties.
Chemotaxis and Calcium Flux Assays in Cellular Models
Given the importance of the piperidine nucleus in compounds targeting G-protein coupled receptors (GPCRs), which are often involved in chemotaxis and calcium signaling, it is plausible that derivatives of cis-3,4-disubstituted piperidines could modulate these pathways. However, without specific experimental data for this compound, any such potential remains speculative.
Stereochemical Effects on Biological Activity
The stereochemistry of a molecule is a critical determinant of its biological activity. In the case of 3,4-disubstituted piperidines, the relative orientation of the substituents (cis or trans) can profoundly impact how the molecule binds to its biological target. The stereoselective synthesis of cis-3,4-disubstituted piperidines is a significant focus in medicinal chemistry, as it allows for the creation of specific stereoisomers for biological evaluation. ugent.benih.gov
The precise arrangement of functional groups in three-dimensional space dictates the molecule's shape and its ability to fit into the binding pocket of a protein. For chiral molecules, one enantiomer often exhibits significantly higher potency than the other. The synthesis of chiral 2,3-cis-disubstituted piperidines, for example, highlights the importance of controlling stereochemistry to achieve desired biological outcomes. nih.gov While direct comparative studies on the antimicrobial or cellular signaling activities of cis- versus trans-3,4-Piperidinediol are not detailed in the available literature, the principles of stereopharmacology suggest that the cis configuration would lead to a distinct biological profile compared to its trans counterpart.
The development of synthetic methods to access stereochemically pure cis-3,4-disubstituted piperidines is crucial for elucidating these structure-activity relationships and for the rational design of new therapeutic agents.
Future Research Directions and Translational Perspectives
Development of Novel and More Efficient Synthetic Routes
Current synthetic methodologies for producing substituted piperidines can be complex and may lack the desired efficiency and stereoselectivity. nih.gov Future research should prioritize the development of innovative and more streamlined synthetic pathways to cis-3,4-Piperidinediol hydrochloride. A promising avenue lies in the exploration of catalytic asymmetric hydrogenation of corresponding pyridinium salts or dihydropyridinone precursors. mdpi.com The use of chiral catalysts, such as those based on iridium or rhodium, could facilitate highly stereoselective transformations, yielding the desired cis-diastereomer with high enantiopurity. nih.gov
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is largely dictated by the interplay of the secondary amine and the two hydroxyl groups. A systematic investigation into its reactivity under various conditions is crucial for unlocking its full synthetic potential. Future studies should explore selective functionalization of the nitrogen atom and the two hydroxyl groups. For instance, selective protection and deprotection strategies would allow for the regioselective modification of the molecule.
The vicinal diol functionality in the cis-configuration opens up possibilities for unique chemical transformations. Reactions such as acetal and ketal formation, oxidative cleavage, and the formation of cyclic ethers could lead to a diverse range of novel derivatives. Moreover, exploring the reactivity of the piperidine (B6355638) ring itself, such as through C-H activation or functionalization at the C-2, C-5, or C-6 positions, could yield compounds with novel substitution patterns and potentially interesting biological activities.
Advanced Stereochemical Control for Precision Synthesis
While the focus is on the cis-diastereomer, the ability to selectively synthesize the trans-isomer or other diastereomers would be highly valuable for structure-activity relationship (SAR) studies. Advanced stereochemical control can be achieved through various synthetic strategies. Substrate-controlled synthesis, where the stereochemistry of the starting material dictates the outcome of the reaction, is one such approach. nih.gov
Chiral auxiliary-mediated synthesis is another powerful technique. By temporarily attaching a chiral auxiliary to the molecule, it is possible to direct the stereochemical course of subsequent reactions. After the desired stereochemistry is established, the auxiliary can be removed. Furthermore, the development of novel chiral catalysts that can differentiate between the diastereotopic faces of a prochiral precursor will be instrumental in achieving precise stereochemical control. nih.gov
Design of Highly Selective Molecular Probes for Biological Systems
The piperidine scaffold is a common feature in biologically active compounds, and this compound can serve as a valuable starting point for the design of molecular probes. By incorporating fluorescent dyes, photoaffinity labels, or biotin tags, it is possible to create tools for studying biological processes and identifying protein targets.
For instance, derivatives of this compound could be designed as selective ligands for specific receptors or enzymes. The diol functionality provides a handle for attaching various reporter groups without significantly altering the core structure that may be responsible for biological activity. These molecular probes could be instrumental in target identification and validation, which are critical steps in the drug discovery process.
Integration with Automated Synthesis and High-Throughput Screening Methodologies
To accelerate the discovery of new drug candidates based on the this compound scaffold, the integration of automated synthesis and high-throughput screening (HTS) is essential. Automated synthesis platforms can rapidly generate large libraries of derivatives by systematically varying the substituents on the piperidine ring.
These compound libraries can then be subjected to HTS assays to identify hits with desired biological activities. This approach allows for the rapid exploration of a vast chemical space and can significantly shorten the timeline for lead discovery. The development of robust synthetic routes that are amenable to automation will be a key enabler for this strategy.
Expansion of Computational and Machine Learning Approaches for Property Prediction
Computational chemistry and machine learning are increasingly powerful tools in drug discovery. mdpi.com In the context of this compound, these methods can be employed to predict a wide range of properties, including physicochemical characteristics, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential biological activities.
Molecular docking studies can be used to predict the binding modes of its derivatives to various biological targets, helping to prioritize compounds for synthesis and testing. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their biological activities. Machine learning algorithms, trained on existing data for piperidine-containing compounds, could predict the properties of novel derivatives with increasing accuracy, thereby guiding the design of new molecules with improved characteristics.
Exploration of Diverse Applications beyond Current Scope
While the primary focus for piperidine derivatives is often in medicinal chemistry, the unique structural features of this compound may lend themselves to applications in other fields. For example, its ability to coordinate with metal ions through the nitrogen and oxygen atoms could be explored for applications in catalysis or materials science.
The chiral nature of the molecule could also be exploited in the development of chiral ligands for asymmetric catalysis. Furthermore, its derivatives could find use as building blocks in the synthesis of complex natural products or as functional components in the design of novel polymers or supramolecular assemblies. A broader exploration of its chemical properties may reveal unforeseen opportunities in diverse scientific and technological domains. The piperidine moiety is a key component in a wide array of pharmaceuticals, with applications as anticonvulsants, antidepressants, and antiarrhythmics, highlighting the potential for diverse therapeutic applications of its derivatives.
Compound Properties
| Property | Value |
| CAS Number | 443648-89-3 sigmaaldrich.com |
| Molecular Formula | C5H12ClNO2 arkpharmtech.com |
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | (3R,4S)-3,4-piperidinediol hydrochloride sigmaaldrich.com |
| Physical Form | Light brown solid sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
| Storage Temperature | 0-8 °C sigmaaldrich.com |
Q & A
Q. What synthetic methodologies are effective for achieving high diastereoselectivity in cis-3,4-piperidinediol hydrochloride synthesis?
A two-step dearomatization-hydrogenation protocol is recommended, replacing traditional multi-step syntheses. For example, the cis-3,5-difluoropiperidine hydrochloride analogue was synthesized via this method with >99:1 diastereomeric ratio (d.r.) after trifluoroacetic acid (TFA) deprotection . Key parameters include:
- Catalyst selection : Use hydrogenation catalysts compatible with fluorinated intermediates.
- Temperature control : Optimize reaction conditions to minimize side reactions.
- Analytical validation : Confirm stereochemistry via NMR (e.g., coupling constants and nuclear Overhauser effect (NOE) correlations) .
Q. How can researchers validate the cis-configuration of 3,4-substituted piperidine hydrochlorides?
NMR spectroscopy is critical:
- Coupling constants (J-values) : Axial-equatorial proton couplings (e.g., J = 2–4 Hz for 1,3-diaxial interactions in fluorinated analogues) confirm substituent orientation .
- NOE experiments : Detect spatial proximity between substituents (e.g., fluorine and NH+ groups).
- Comparative analysis : Cross-reference data with published crystal structures or computational models of similar compounds .
Q. What precautions are necessary for handling piperidine hydrochlorides in laboratory settings?
While specific data for cis-3,4-piperidinediol hydrochloride are limited, general guidelines for piperidine derivatives include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (as per GHS recommendations) .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for cis-3,4-piperidinediol analogues?
Discrepancies often arise from variations in:
- Deprotection conditions : Acid strength (e.g., HCl vs. TFA) impacts byproduct formation.
- Scale-up challenges : Gram-scale syntheses may require adjusted stoichiometry or prolonged reaction times (e.g., 72% yield achieved at gram scale for a fluorinated analogue) .
- Analytical rigor : Use high-resolution mass spectrometry (HRMS) and 2D NMR to confirm purity and stereochemistry .
Q. Can computational models predict the biological activity of this compound derivatives?
Yes, molecular docking and quantitative structure-activity relationship (QSAR) studies are effective:
- Target identification : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using piperidine scaffolds as templates .
- Pharmacophore mapping : Highlight hydrogen-bond donors (OH groups) and hydrophobic regions (piperidine ring) for interaction profiling .
Q. How does steric bulk at the 3,4-positions affect the reactivity of piperidine hydrochlorides?
Steric hindrance from bulky substituents (e.g., aryl or alkyl groups) can:
- Reduce nucleophilic substitution rates : Observed in analogues like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride .
- Alter hydrogen-bonding networks : Impact solubility and crystal packing, as seen in X-ray diffraction studies of similar compounds .
Methodological Considerations
Q. Designing experiments to analyze degradation pathways of this compound
- Accelerated stability studies : Expose the compound to heat, light, and humidity, then monitor degradation via HPLC or LC-MS.
- Isolation of degradants : Use preparative chromatography to identify byproducts (e.g., oxidized or hydrolyzed forms) .
Q. Validating synthetic routes for regulatory compliance
- Impurity profiling : Follow USP guidelines (e.g., <5% total impurities) using validated methods like ion chromatography for chloride quantification .
- Documentation : Align with ICH Q3A/B standards for reporting unknown impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
